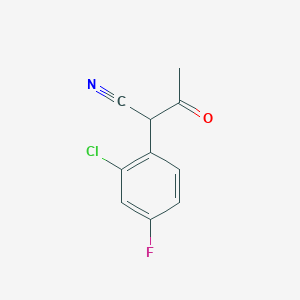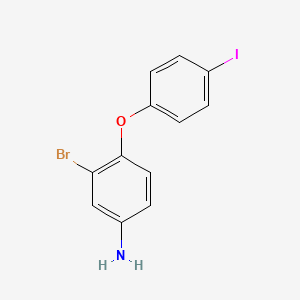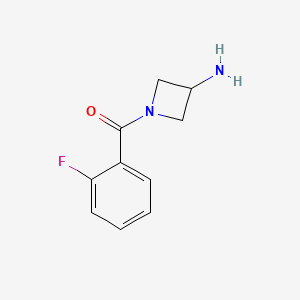
1-(2-Fluorobenzoyl)azetidin-3-amine
Vue d'ensemble
Description
Synthesis Analysis
Azetidines can be synthesized through various methods. A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-step synthesis of azetidine-3-amines, starting from a bench stable, commercial material has also been reported .Molecular Structure Analysis
Amines, including azetidines, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Chemical Reactions Analysis
Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry. Their reactivity is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
Amines are bases; they react with acids to form salts . They also have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Applications De Recherche Scientifique
Azetidine Derivatives and Their Chemical Reactions
Azetidine derivatives, like 1-(2-Fluorobenzoyl)azetidin-3-amine, are involved in various chemical reactions. For instance, azetidine derivatives have been prepared through the reaction of 1-t-butylazetidinyl-3 tosylate with ammonia, primary, and secondary amines, and mercaptans, showcasing their reactivity with different compounds and potential for diverse applications (Chen, Kato, & Ohta, 1968).
Applications in Antimicrobial Agents
Several azetidine derivatives, including structures similar to 1-(2-Fluorobenzoyl)azetidin-3-amine, have shown significant potential as antimicrobial agents. New azetidin-2-ones have been synthesized and found to exhibit notable antimicrobial activity (Halve et al., 2007).
Antibacterial Properties
Azetidine derivatives have been incorporated into quinolone nuclei to create fluoroquinolones. Some of these derivatives displayed superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), compared to clinically used fluoroquinolones (Ikee et al., 2007).
Synthesis of N-Unsubstituted Azetidin-3-Amines
The synthesis of N-unsubstituted azetidin-3-amines, which are structurally related to 1-(2-Fluorobenzoyl)azetidin-3-amine, has been achieved through ring-opening reactions, offering insights into the synthetic versatility of azetidine-based compounds (Mlostoń & Celeda, 2005).
Use in Drug Design
Azetidine derivatives have been employed in the design and synthesis of novel drug compounds. The structure of these compounds has been crucial in determining their pharmacological profiles, including their antimicrobial properties (Ansari & Lal, 2009).
Synthesis of Antibacterial Agents
The use of azetidine derivatives in the synthesis of antibacterial agents further underscores their potential in medicinal chemistry. These compounds have been effectively used to create agents with potent antibacterial activity, which can be a valuable asset in combating drug-resistant bacterial strains (Frigola et al., 1995).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-aminoazetidin-1-yl)-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-4-2-1-3-8(9)10(14)13-5-7(12)6-13/h1-4,7H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCHGFHSVWYGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzoyl)azetidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1401080.png)
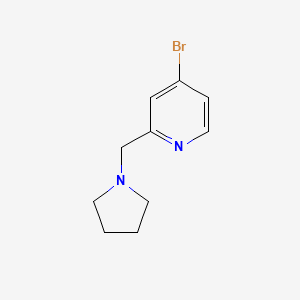
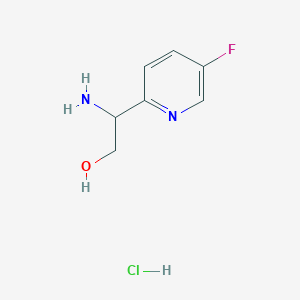
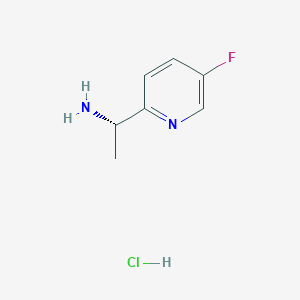
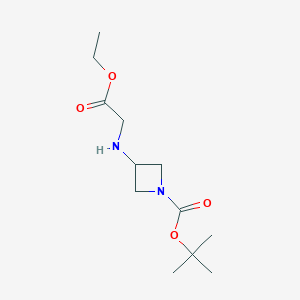
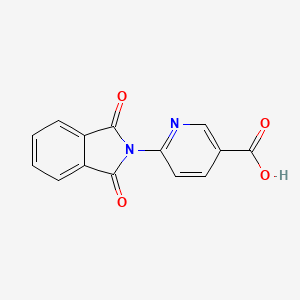
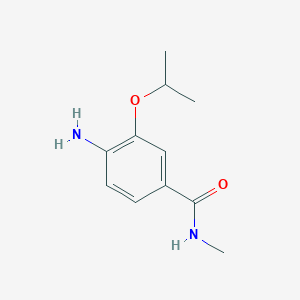
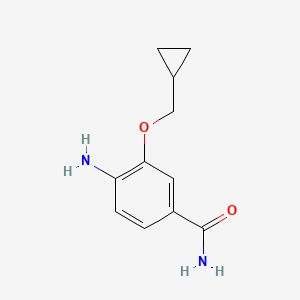
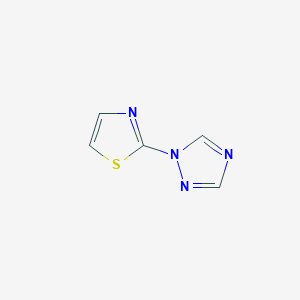
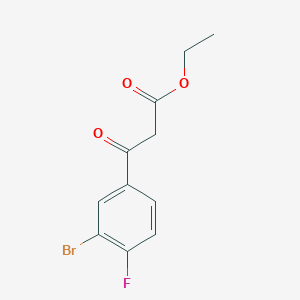
amine](/img/structure/B1401097.png)
![N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1401099.png)
